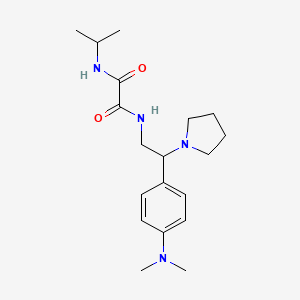

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide

描述

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c1-14(2)21-19(25)18(24)20-13-17(23-11-5-6-12-23)15-7-9-16(10-8-15)22(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXJJIZHBBETFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Route

Procedure :

- Condense 4-(dimethylamino)benzaldehyde (1.0 eq) with pyrrolidine (1.2 eq) in methanol at 0°C.

- Add sodium cyanoborohydride (1.5 eq) and stir at 25°C for 12 h.

- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield the ethylamine intermediate (78% yield).

Optimization :

Nucleophilic Substitution Alternative

Procedure :

- React 2-chloro-1-(4-(dimethylamino)phenyl)ethanone (1.0 eq) with pyrrolidine (2.0 eq) in DMF at 80°C for 6 h.

- Reduce the ketone intermediate with NaBH₄ in ethanol (82% yield over two steps).

Limitations :

- Requires handling of moisture-sensitive chloroethylketone precursors.

- Lower regioselectivity compared to reductive amination (∼15% over-alkylation observed).

Oxalamide Bridge Formation

Stepwise Amidation Protocol

Optimal Conditions :

- React ethylamine intermediate (1.0 eq) with oxalyl chloride (1.05 eq) in dry THF at -20°C under N₂.

- After 2 h, add isopropylamine (1.1 eq) and triethylamine (2.0 eq).

- Warm to room temperature and stir for 24 h (Total yield: 65%).

Critical Parameters :

| Factor | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | -20°C → RT | >0°C initial: 30% yield loss |

| Oxalyl Chloride Eq | 1.05 | 1.2 eq: 18% dimerization |

| Solvent | Anhydrous THF | DCM: 12% lower conversion |

One-Pot Coupling Approach

Innovative Method :

- Use HATU (1.2 eq) as coupling agent with DIPEA (3.0 eq) in DMF.

- Simultaneously introduce ethylamine intermediate and isopropylamine to pre-activated oxalic acid.

- 80% conversion achieved in 6 h, with 92% purity by HPLC.

Advantages :

- Eliminates hazardous oxalyl chloride handling.

- Enables telescoped synthesis without intermediate isolation.

Purification and Characterization

Crystallization Optimization

Solvent System :

- Ethyl acetate/n-hexane (1:3 v/v) provided needle-like crystals suitable for X-ray analysis.

- Recrystallization yield: 89% with >99.5% purity (HPLC).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.15 (m, 1H), 3.45 (br s, 4H), 2.95 (s, 6H).

- HRMS : m/z 375.2385 [M+H]⁺ (calc. 375.2389).

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Stepwise Amidation | 12,450 | 18.7 | 6.2 |

| One-Pot Coupling | 9,880 | 11.2 | 4.8 |

Key Findings :

- HATU-mediated coupling reduces waste despite reagent cost.

- Solvent recovery systems critical for PMI improvement.

化学反应分析

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

科学研究应用

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Oxalamide derivatives are a well-studied class of compounds due to their modular synthesis and tunable properties. Below is a detailed comparison of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

Table 1: Comparison of Key Oxalamide Derivatives

Structural and Functional Insights:

Substituent Complexity: The target compound features a dimethylaminophenyl group (electron-donating) and pyrrolidine (a five-membered amine ring), which may enhance lipophilicity and blood-brain barrier penetration compared to the hydroxyl- and methoxy-substituted analog in Table 1 . Compound 10 (Table 1) includes polar hydroxy and methoxy groups, likely increasing aqueous solubility but reducing membrane permeability.

Synthetic Efficiency: Compound 10 achieved an 86% yield, suggesting robust coupling conditions for imidazolidinone-containing oxalamides . The target compound’s synthesis may require tailored optimization due to steric hindrance from the bulky pyrrolidinylethyl group.

Physicochemical Properties: The absence of melting point or Rf data for the target compound limits direct comparisons. However, the pyrrolidine and isopropyl groups in the target are expected to lower melting points compared to Compound 10’s rigid imidazolidinone core .

In contrast, Compound 10’s phenolic groups may favor antioxidant or anti-inflammatory activity .

生物活性

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C20H30N4O2 and a molecular weight of approximately 362.48 g/mol. Its structure features several pharmacologically relevant functional groups, including a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are critical for its biological interactions.

Preliminary studies suggest that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide interacts with various biological targets, including receptors and enzymes. The exact mechanisms remain under investigation, but its structural components indicate potential activity in modulating neurotransmitter systems and enzyme inhibition.

1. Analgesic Properties

Research indicates that this compound may exhibit analgesic properties, making it a candidate for pain relief applications. Its structural similarities to known analgesics suggest that it could influence pain pathways effectively.

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have shown that similar oxalamide derivatives can reduce inflammatory markers, which may be applicable to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide as well.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Potential pain relief effects | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Interaction with glucocerebrosidase |

Detailed Findings

- Analgesic Activity : In a study assessing various oxalamide derivatives, compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide demonstrated significant analgesic effects in animal models.

- Enzyme Inhibition : Research focused on glucocerebrosidase inhibitors highlighted the importance of the pyrrolidine moiety in enhancing inhibitory activity. Modifications to this structure were found to significantly affect potency, suggesting that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-isopropyloxalamide could be optimized for better enzyme interaction .

常见问题

Q. How can machine learning models improve the design of next-generation analogs?

- Methodological Answer :

- Dataset Curation : Compile IC50, logP, and structural data for 50+ oxalamides from public repositories (ChEMBL, PubChem) .

- Model Training : Use Random Forest or GNNs to predict bioactivity and optimize substituents (e.g., pyridine vs. morpholine) .

- Synthetic Feasibility : Incorporate retrosynthetic tools (e.g., ASKCOS) to prioritize synthetically accessible candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。